
1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine is a fluorinated organic compound It is characterized by the presence of trifluoromethyl groups and a benzyl group substituted with a methylthio group
準備方法
The synthesis of 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 1,1,1-trifluoroacetone with N-methyl-N-(2-(methylthio)benzyl)amine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product yield.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods may also include purification steps to ensure the final product’s purity.
化学反応の分析
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or other reduced products.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1,1,1-Trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: This compound can be used in studies involving enzyme inhibition or as a probe to understand biological pathways involving sulfur-containing compounds.
Industry: It may be used in the production of specialty chemicals, agrochemicals, and other industrial products requiring fluorinated intermediates.
作用機序
The mechanism by which 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets.
類似化合物との比較
Similar compounds to 1,1,1-trifluoro-N-methyl-N-(2-(methylthio)benzyl)methanamine include:
1,1,1-Trifluoro-N-methyl-N-(2-methylbenzyl)methanamine: This compound lacks the methylthio group, which may affect its reactivity and applications.
1,1,1-Trifluoro-N,N-bis(2-methoxyethyl)methanesulfonamide:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C10H12F3NS |
|---|---|
分子量 |
235.27 g/mol |
IUPAC名 |
1,1,1-trifluoro-N-methyl-N-[(2-methylsulfanylphenyl)methyl]methanamine |
InChI |
InChI=1S/C10H12F3NS/c1-14(10(11,12)13)7-8-5-3-4-6-9(8)15-2/h3-6H,7H2,1-2H3 |
InChIキー |
FKUQUQMKEZQDSX-UHFFFAOYSA-N |
正規SMILES |
CN(CC1=CC=CC=C1SC)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



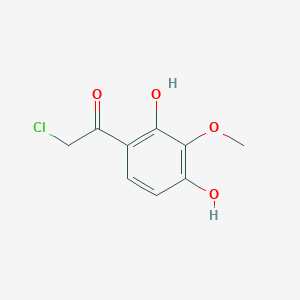
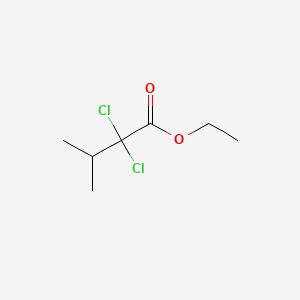

![Benzyl 8-(mercaptomethyl)-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13952893.png)
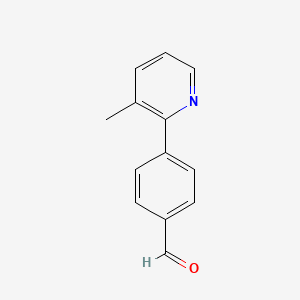
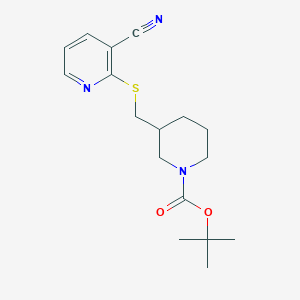
![tert-butyl (1R,3S,4S)-3-[6-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-1H-benzimidazol-2-yl]-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13952923.png)
![4-({[(3-Butoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B13952928.png)

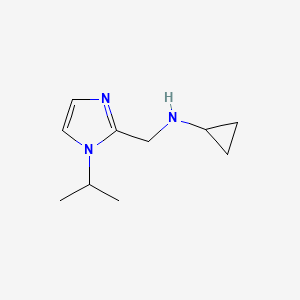
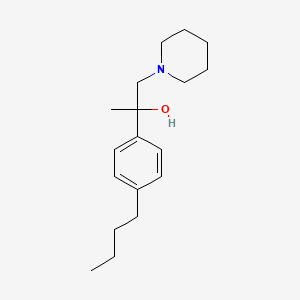
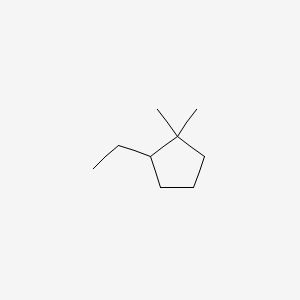
![9,10-Anthracenedione, 1,4-dihydroxy-2-[(2-methoxyethyl)amino]-](/img/structure/B13952957.png)
